molecular formula C19H23N3O4S B1673130 Hetacillin CAS No. 3511-16-8

Hetacillin

Cat. No. B1673130
CAS RN: 3511-16-8
M. Wt: 389.5 g/mol
InChI Key: DXVUYOAEDJXBPY-NFFDBFGFSA-N
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Description

Hetacillin is a beta-lactam antibiotic that is part of the aminopenicillin family . It is a prodrug and has no antibacterial activity itself, but quickly splits off acetone in the human body to form ampicillin, which is active against a variety of bacteria .


Synthesis Analysis

Hetacillin is prepared by reacting ampicillin with acetone . In aqueous solutions, it is unstable, with a half-life of 15 to 30 minutes at 37 °C (99 °F) and pH 7, quickly releasing acetone again .


Molecular Structure Analysis

The molecular formula of Hetacillin is C19H23N3O4S . Its average mass is 389.469 Da and its monoisotopic mass is 389.140930 Da .


Physical And Chemical Properties Analysis

Hetacillin has a molecular formula of C19H23N3O4S . Its average mass is 389.469 Da and its monoisotopic mass is 389.140930 Da .

Scientific Research Applications

Hetacillin in Treating Pneumonia

Hetacillin, a derivative of 6-aminopenicillanic acid, demonstrates effectiveness in treating pneumonia. Its absorption from the gastrointestinal tract is slower compared to ampicillin, but it achieves greater blood levels and maintains them for a longer period. A study involving 33 patients treated with hetacillin forms the basis of this insight (Louria & Schultz, 1967).

Chemical and Biological Comparison with Ampicillin

Hetacillin is a condensation product of ampicillin with acetone. It breaks down in aqueous solution to give ampicillin and acetone. The antimicrobial activity of hetacillin is considered low or negligible, and it needs to be converted to ampicillin to show significant biological activity. A clinical trial found no significant differences between hetacillin and ampicillin in terms of peak blood levels and duration of maintaining useful levels (Smith & Hamilton-miller, 1970).

Pharmacokinetics in Normal and Anephric Subjects

Hetacillin, when administered to anephric patients (those without functional kidneys), shows that it can be considered chemotherapeutically equivalent to ampicillin due to its rapid, complete hydrolysis to ampicillin in plasma. This study also developed equations to quantify drug dialysis from plasma and found that a significant portion of an ampicillin dose is dialyzed in a few hours (Jusko, Lewis, & Schmitt, 1973).

Hetacillin's Role in Treating Urological Infections

Hetacillin is effective in treating urological infections, functioning similarly to amino-benzyl penicillin. Clinical experiences report its effectiveness in such cases, reinforcing its utility in the spectrum of antibiotic treatments (Tamura et al., 1968).

Hetacillin in Veterinary Medicine

In veterinary medicine, hetacillin is used as an intramammary antibiotic for treating mastitis in dairy cows. Its efficacy remains consistent even in cows milked three times per day, with milk ampicillin concentrations exceeding the minimum inhibitory concentration required for the majority of the dosing interval, indicating its effectiveness for once-daily dosing (Lindquist, Baynes, & Smith, 2015).

Safety And Hazards

Hetacillin may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction .

properties

IUPAC Name

(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/t11-,12-,13+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVUYOAEDJXBPY-NFFDBFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023121
Record name Hetacillin
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Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hetacillin
Source Human Metabolome Database (HMDB)
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Solubility

5.12e-01 g/L
Record name Hetacillin
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Mechanism of Action

Hetacillin is a semisynthetic penicillin prodrug which itself has no antibacterial activity, but is converted in the body to ampicillin and has actions and uses similar to those of ampicillin. Hetacillin is prepared by reacting ampicillin with acetone. Ampicillin rapidly decomposes because of the intramolecular attack of the side chain amino group on the lactam ring. _In vitro_ studies have shown that hetacillin is resistant to beta lactamase activity. However, this effect is transient, as the hydrolysis product, ampicillin, is readily inactivated by beta lactamase. Hetacillin locks up the offending amino group and prevents the decomposition of Hetacillin. Once hydrolyzed to ampicillin (and acetone), ampicillin binds to the penicillin binding proteins found in susceptible bacteria. This inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins.
Record name Hetacillin
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Product Name

Hetacillin

CAS RN

3511-16-8
Record name Hetacillin
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Record name HETACILLIN
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Record name Hetacillin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

190 °C
Record name Hetacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00739
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hetacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014877
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,740
Citations
JT Smith, JMT Hamilton-Miller - Chemotherapy, 1970 - karger.com
… Hetacillin breaks down in … that hetacillin does not react with hydroxylamine at pH 7, taken in conjunction with other data presented, suggests that the antimicrobial activity of hetacillin …
Number of citations: 24 karger.com
L Magni, B Örtengren, B Sjöberg… - Scandinavian Journal of …, 1967 - Taylor & Francis
… A suitable rate of hydrolysis of hetacillin to ampicillin in vivo would provide another form of … of hetacillin in vitro and compare serum concentrations and renal excretion of hetacillin and …
Number of citations: 21 www.tandfonline.com
R Sutherland, OP Robinson - British Medical Journal, 1967 - ncbi.nlm.nih.gov
… hetacillin were assayed against hetacillin standards, though, in fact, standard solutions prepared from hetacillin … Thy is not surprising in view of the speed at which hetacillin hydrolyses …
Number of citations: 52 www.ncbi.nlm.nih.gov
WJ Jusko, GP Lewis - Journal of Pharmaceutical Sciences, 1973 - Wiley Online Library
… hetacillin administration were computer fitted using a two‐compartment open model. Hetacillin … either as intravenous ampicillin or intravenous hetacillin. The major effect of intravenous …
Number of citations: 87 onlinelibrary.wiley.com
WJ Gottstein, CU Kim, KM Shih… - Journal of Medicinal …, 1978 - ACS Publications
… The imidazolidine moiety of hetacillin, however, offers a distinct … hetacillin (E)-and (S)-sulfoxides and to compare their biological activities with those of their penicillin precursor, hetacillin…
Number of citations: 12 pubs.acs.org
N Katsilambros, A Charalambidou, LA McGonagle - Chemotherapy, 1969 - karger.com
… application of hetacillin was … hetacillin as concerns the same group of patients. The drug was administered only in the cases where the causative organism proved sensitive to hetacillin …
Number of citations: 1 karger.com
MA Schwartz, WL Hayton - Journal of pharmaceutical sciences, 1972 - Wiley Online Library
… of hetacillin to ampicillin. Figures 1-3 show the concentrations of both hetacillin and … concentration of hetacillin remaining, at the lowest concentration hetacillin approaches zero …
Number of citations: 48 onlinelibrary.wiley.com
EJ Kuchinskas, GN Levy - Journal of Pharmaceutical Sciences, 1972 - Wiley Online Library
… Ampicillin and hetacillin in aqueous solution showed distinctive chemical alterations within 1 … Hetacillin exhibited a rapid generation of a substance with a characteristic absorbance at …
Number of citations: 30 onlinelibrary.wiley.com
WJ Jusko, GP Lewis, GW Schmitt - Clinical Pharmacology & …, 1973 - Wiley Online Library
Plasma concentrations of ampicillin and hetacillin were measured after intravenous administration to anephric patients (on and off hemodialysis) and to normal subiects. Hetacillin, an …
Number of citations: 80 ascpt.onlinelibrary.wiley.com
GJ Christie, TJ Keefe, BW Strom - The Bovine Practitioner, 1973 - bovine-ojs-tamu.tdl.org
… field study using potassium hetacillin in lactating cows with … Preclinical studies demonstrated that potassium hetacillin had … Potassium hetacillin, a derivative of 6aminopenicillanic acid, …
Number of citations: 1 bovine-ojs-tamu.tdl.org

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